Etamethsulfuron

Descripción general

Descripción

Ethametsulfuron is an herbicide used to control weeds in agricultural crops, turf, and other non-crop sites. It is a sulfonylurea herbicide that works by inhibiting the activity of acetolactate synthase (ALS) in plants. Inhibiting ALS activity prevents plants from synthesizing essential amino acids, causing them to die. Ethametsulfuron is used in a variety of crops, including corn, soybeans, cotton, and turf.

Aplicaciones Científicas De Investigación

Control de la Infestación de Phelipanche aegyptiaca

Etamethsulfuron se utiliza para controlar la infestación de Phelipanche aegyptiaca, una maleza parásita que causa graves pérdidas de rendimiento en los cultivos de campo de todo el mundo . El herbicida se aplica sobre el follaje de la col y en la solución del suelo, tanto antes como después de que el parásito se haya adherido a las raíces del hospedador . Ha demostrado ser eficaz en el control de P. aegyptiaca sin dañar las coles .

Uso en Sistemas Hidropónicos

Las interacciones entre las raíces de la col y el parásito se examinaron por primera vez en un sistema hidropónico para investigar el efecto de los herbicidas en las etapas iniciales del parasitismo, como la germinación, la unión y la producción de tubérculos . Se descubrió que this compound es eficaz en estos sistemas .

Aplicación en Condiciones de Campo

La eficacia de this compound se examinó en cinco campos de col naturalmente infestados con P. aegyptiaca . Tres aplicaciones secuenciales de herbicidas controlaron eficazmente P. aegyptiaca sin dañar las coles .

Uso en Combinación con Glifosato

This compound se puede utilizar en combinación con glifosato, otro herbicida, para el control eficaz de P. aegyptiaca . Esta combinación resultó ser eficaz cuando se aplicó riego por aspersión después de la aplicación del herbicida .

Uso en el Cultivo de Colza

This compound-metilo, una variante de this compound, se utiliza como herbicida en la colza

Mecanismo De Acción

Target of Action

Ethametsulfuron primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, namely valine, leucine, and isoleucine .

Mode of Action

Ethametsulfuron acts as an inhibitor of the ALS enzyme . By binding to this enzyme, it prevents the synthesis of the branched-chain amino acids. This disruption in protein synthesis interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The inhibition of the ALS enzyme disrupts the biochemical pathway responsible for the synthesis of branched-chain amino acids. This disruption affects protein synthesis, which in turn interferes with DNA synthesis and cell division. The inability of the plant to produce these essential amino acids leads to stunted growth and eventually plant death .

Pharmacokinetics

These properties suggest that Ethametsulfuron could be readily absorbed and distributed within the plant system. It also presents a high risk of leaching to groundwater .

Result of Action

The primary result of Ethametsulfuron’s action is the death of the plant. By inhibiting the ALS enzyme, Ethametsulfuron disrupts the synthesis of essential branched-chain amino acids. This disruption leads to a cascade of effects, including the interference of DNA synthesis and cell division and growth, ultimately resulting in plant death .

Action Environment

Ethametsulfuron is a selective herbicide used to control broad-leaved weeds, especially in oilseed rape . Its effectiveness can be influenced by environmental factors. For instance, it is moderately soluble in water and volatile, which means it could be affected by soil and weather conditions . It is relatively persistent in both soil and aqueous systems, suggesting it can remain active for a considerable period . Due to its chemical properties, it presents a high risk of leaching to groundwater .

Safety and Hazards

Ethametsulfuron poses certain safety and hazard concerns. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Ethametsulfuron interacts with various enzymes and proteins. A soil bacterium, Pseudomonas sp. SW4, capable of degrading Ethametsulfuron, has been isolated . This bacterium degrades Ethametsulfuron through two separate pathways: one leads to the cleavage of the sulfonylurea bridge, whereas the other leads to the dealkylation and opening of the triazine ring of Ethametsulfuron .

Cellular Effects

It is known that Ethametsulfuron can cause DNA damage in mice bone marrow cells

Molecular Mechanism

The molecular mechanism of Ethametsulfuron involves interactions with enzymes and proteins. For instance, SulE, an esterase, detoxifies a variety of sulfonylurea herbicides, including Ethametsulfuron, through de-esterification . The P44R mutation in SulE alters the flexibility of the lid loop, leading to the repositioning of the sulfonylurea heterocyclic ring to a relatively stable conformation, thus increasing activity .

Temporal Effects in Laboratory Settings

It is known that Ethametsulfuron is relatively persistent in both soil and aqueous systems , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that Ethametsulfuron can cause DNA damage in mice bone marrow cells

Metabolic Pathways

Ethametsulfuron is involved in various metabolic pathways. It is degraded by the Pseudomonas sp. SW4 bacterium through two separate pathways: one leads to the cleavage of the sulfonylurea bridge, whereas the other leads to the dealkylation and opening of the triazine ring of Ethametsulfuron .

Transport and Distribution

Given its moderate solubility in water and volatility , it is likely that Ethametsulfuron can be transported and distributed within cells and tissues.

Propiedades

IUPAC Name |

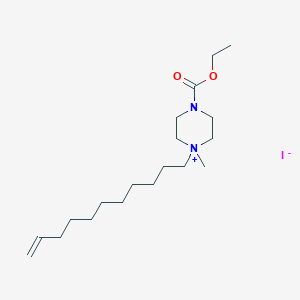

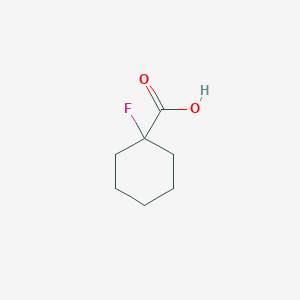

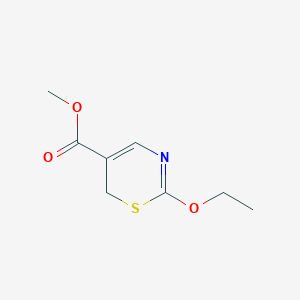

2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O6S/c1-3-26-14-18-11(15-2)16-12(19-14)17-13(23)20-27(24,25)9-7-5-4-6-8(9)10(21)22/h4-7H,3H2,1-2H3,(H,21,22)(H3,15,16,17,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLGCAJYYKDTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869542 | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111353-84-5 | |

| Record name | Ethametsulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111353845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMETSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY89AZD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)